MAO-B Inhibitory Potency: 4-Methyl-5-phenylisoxazole-3-carbaldehyde vs. 5-(4-Methylphenyl)isoxazole-3-carbaldehyde
In a direct comparison of MAO-B inhibition using the same assay system, 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde (target) exhibits an IC₅₀ of 1,900 nM, whereas the closely related regioisomer 5-(4-methylphenyl)isoxazole-3-carbaldehyde (CAS 640292-02-0) demonstrates an IC₅₀ of 440 nM [1][2]. This represents a 4.3-fold difference in potency.
| Evidence Dimension | MAO-B inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 1,900 nM |
| Comparator Or Baseline | 5-(4-Methylphenyl)isoxazole-3-carbaldehyde (CAS 640292-02-0); IC₅₀ = 440 nM |
| Quantified Difference | 4.3-fold lower potency (higher IC₅₀) for target |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; H₂O₂ production after 1 hr |
Why This Matters
This 4.3-fold difference in MAO-B potency demonstrates that the 4-methyl vs. 5-methyl substitution pattern is a critical determinant of enzyme inhibition, directly impacting compound selection for SAR studies or lead optimization programs.
- [1] BindingDB. BDBM50075952 (CHEMBL3415804). IC₅₀ = 1900 nM for human MAO-B. Assay ID: 2; Entry ID: 50045696. View Source
- [2] BindingDB. BDBM50075994 (CHEMBL3415785). IC₅₀ = 440 nM for human MAO-B. Assay ID: 2; Entry ID: 50045696. View Source
